6-Bromo-2,3-dihydroimidazo[2,1-b]oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-2,3-dihydroimidazo[2,1-b]oxazole: is a heterocyclic compound that features a bromine atom attached to the imidazo[2,1-b]oxazole ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2,3-dihydroimidazo[2,1-b]oxazole typically involves the reaction of 2-bromoimidazole with ethylene oxide under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility .
Analyse Chemischer Reaktionen
Types of Reactions: 6-Bromo-2,3-dihydroimidazo[2,1-b]oxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydride, potassium tert-butoxide, and various nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or dimethylformamide.
Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride are used for oxidation and reduction, respectively.
Major Products Formed: The major products formed from these reactions include substituted imidazo[2,1-b]oxazole derivatives, which can have varied functional groups depending on the reagents used .
Wissenschaftliche Forschungsanwendungen
Chemistry: 6-Bromo-2,3-dihydroimidazo[2,1-b]oxazole is used as a building block in organic synthesis to create more complex molecules. Its unique structure allows for the formation of diverse derivatives that can be used in various chemical reactions .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as an antimicrobial and anticancer agent. Its derivatives have shown activity against Mycobacterium tuberculosis and other pathogenic microorganisms .
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Wirkmechanismus
The mechanism of action of 6-Bromo-2,3-dihydroimidazo[2,1-b]oxazole involves its interaction with specific molecular targets. For instance, its derivatives can inhibit the synthesis of mycolic acids in Mycobacterium tuberculosis by interfering with the F420 coenzyme system. This leads to the depletion of essential cell wall components and ultimately the destruction of the bacteria .
Vergleich Mit ähnlichen Verbindungen
- 6-Nitro-2,3-dihydroimidazo[2,1-b]oxazole
- 6-Chloro-2,3-dihydroimidazo[2,1-b]oxazole
- 6-Methyl-2,3-dihydroimidazo[2,1-b]oxazole
Comparison: 6-Bromo-2,3-dihydroimidazo[2,1-b]oxazole is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Compared to its nitro and chloro analogs, the bromo derivative may exhibit different pharmacokinetic properties and potency against various biological targets .
Eigenschaften
Molekularformel |
C5H5BrN2O |
---|---|
Molekulargewicht |
189.01 g/mol |
IUPAC-Name |
6-bromo-2,3-dihydroimidazo[2,1-b][1,3]oxazole |
InChI |
InChI=1S/C5H5BrN2O/c6-4-3-8-1-2-9-5(8)7-4/h3H,1-2H2 |
InChI-Schlüssel |
IPBHOULXYXUITA-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC2=NC(=CN21)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.